5-{[4-({6-Chlorothieno[2,3-d]pyrimidin-4-yl}amino)piperidin-1-yl]methyl}-2-fluorobenzonitrile; maleic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PRX 08066 is a compound discovered and developed by Predix Pharmaceuticals (later Epix Pharmaceuticals). It is a potent and selective antagonist at the serotonin 5-hydroxytryptamine receptor 2B (5-HT 2B) with a binding affinity (K i) of 3.4 nM. This compound has high selectivity over the closely related 5-hydroxytryptamine receptor 2A and 5-hydroxytryptamine receptor 2C receptors and other receptor targets .
Vorbereitungsmethoden
The synthesis of PRX 08066 involves multiple steps, starting with the preparation of the core structure, which includes a thienopyrimidine ring. The synthetic route typically involves the following steps:
Formation of the Thienopyrimidine Ring: This step involves the cyclization of appropriate precursors to form the thienopyrimidine core.
Substitution Reactions: Various substitution reactions are carried out to introduce the necessary functional groups, such as the chlorothieno and fluorobenzonitrile groups.
Coupling Reactions: The final step involves coupling the substituted thienopyrimidine with a piperidine derivative to form PRX 08066.
Analyse Chemischer Reaktionen
PRX 08066 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: Substitution reactions are common, especially at the aromatic rings, where halogen atoms can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
PRX 08066 has several scientific research applications, including:
Pulmonary Arterial Hypertension: PRX 08066 is being researched for the treatment of pulmonary arterial hypertension due to its ability to selectively dilate pulmonary arteries without affecting systemic circulation.
Anti-Cancer Applications: The compound has shown potential in inhibiting fibroblast activation, making it a candidate for anti-cancer research.
Neuroendocrine Tumors: PRX 08066 has been found to play a key regulatory role in neuroendocrine tumor cell proliferation and the modulation of the fibroblast component of the neoplastic microenvironment.
Wirkmechanismus
PRX 08066 exerts its effects by acting as an antagonist at the serotonin 5-hydroxytryptamine receptor 2B. This receptor is involved in various physiological processes, including vasoconstriction and cell proliferation. By blocking this receptor, PRX 08066 prevents the pathological effects associated with its activation, such as pulmonary arterial hypertension and tumor growth .
Vergleich Mit ähnlichen Verbindungen
PRX 08066 is unique due to its high selectivity for the serotonin 5-hydroxytryptamine receptor 2B. Similar compounds include:
Bosentan: Another drug used for pulmonary arterial hypertension, but it targets endothelin receptors.
Sildenafil: Known for treating erectile dysfunction, it also treats pulmonary arterial hypertension by inhibiting phosphodiesterase type 5.
Iloprost: A prostacyclin analog used for pulmonary arterial hypertension, it works by dilating blood vessels.
PRX 08066 stands out due to its specific targeting of the serotonin 5-hydroxytryptamine receptor 2B, which provides a unique mechanism of action compared to these other compounds.
Eigenschaften
Molekularformel |
C23H21ClFN5O4S |
---|---|
Molekulargewicht |
518.0 g/mol |
IUPAC-Name |
but-2-enedioic acid;5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C19H17ClFN5S.C4H4O4/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22;5-3(6)1-2-4(7)8/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25);1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
RPYIKXHIQXRXEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.